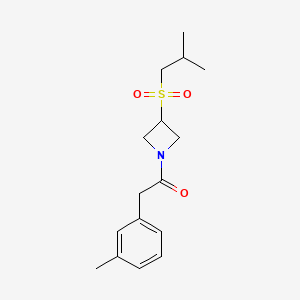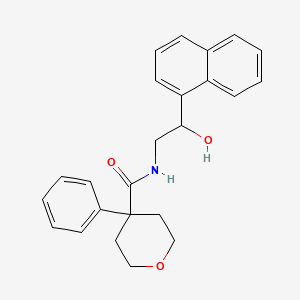![molecular formula C20H21N3O2 B2540273 N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide CAS No. 847593-61-7](/img/structure/B2540273.png)
N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide
Übersicht
Beschreibung
N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide, also known as DIMBOA, is a natural compound found in various plants. It has been studied extensively for its potential use in scientific research due to its unique biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide has been studied for its potential use in various scientific research applications. It has been shown to have antimicrobial, antifungal, and insecticidal properties, making it a potential candidate for agricultural applications. It has also been studied for its potential use in cancer research, as it has been shown to have cytotoxic effects on cancer cells.
Wirkmechanismus
The mechanism of action of N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and metabolic pathways. It has been shown to inhibit the growth of various microorganisms and insects by disrupting their cellular processes.
Biochemical and Physiological Effects:
N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide has been shown to have various biochemical and physiological effects. It has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. It has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide in lab experiments is its natural origin, making it a potentially safer alternative to synthetic compounds. However, its low solubility in water and limited availability may pose challenges in its use in certain experiments.
Zukünftige Richtungen
For research on N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide include further studies on its mechanism of action, potential use in agriculture and cancer research, and development of more efficient synthesis methods. Additionally, its potential use in the treatment of inflammatory diseases and other medical applications should be explored.
Synthesemethoden
N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide can be synthesized through a series of chemical reactions involving 2,4-dimethylbenzaldehyde, indole-3-acetic acid, and oxalyl chloride. The resulting compound is purified through recrystallization and characterized through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Eigenschaften
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-7-8-17(14(2)11-13)23-20(25)19(24)21-10-9-15-12-22-18-6-4-3-5-16(15)18/h3-8,11-12,22H,9-10H2,1-2H3,(H,21,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEHVLCZPCWRIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322474 | |
| Record name | N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815845 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
CAS RN |
847593-61-7 | |
| Record name | N'-(2,4-dimethylphenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101322474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(13E)-13-[(3-fluorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadec-7-en-14-one](/img/structure/B2540194.png)
![3-([1,1'-biphenyl]-4-ylcarboxamido)-N-(2,5-dimethoxyphenyl)benzofuran-2-carboxamide](/img/structure/B2540195.png)
![5-bromo-2-chloro-N-[2-(2,6-dimethylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2540196.png)
![1-Methyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B2540201.png)

![N-[(2,4-Dimethoxyphenyl)methyl]-5-fluoro-4-methylpyridine-2-carboxamide](/img/structure/B2540203.png)


![N-(3-methoxyphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2540208.png)

![N-cyclohexyl-2-(4-fluorobenzyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2540210.png)
